2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
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Description
2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure makes it an interesting target for further investigation.
Scientific Research Applications
Application in Medicinal Chemistry
Summary of the Application
The compound “2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide” is a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives . Pyrrolo[2,3-d]pyrimidine compounds are an important class of N-heterocycles that have significant roles in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .
Methods of Application or Experimental Procedures
A green and simple Cu-catalyzed method was reported for the efficient synthesis of this compound as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine . This method provided green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives .
Results or Outcomes Obtained
The synthesis method resulted in the efficient production of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, which is a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown valuable bioactivities, making them significant in medicinal chemistry .
Application in Cancer Research
Summary of the Application
A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized . These derivatives have been evaluated for their potential use in cancer research .
Methods of Application or Experimental Procedures
The derivatives were synthesized using a solvent-free microwave irradiation technique . This technique is a green and efficient method for the synthesis of these compounds .
Results or Outcomes Obtained
Among all the synthesized compounds, compounds 6e (51.35 μg/mL) and 6f (60.14 µg/mL) showed better activity profile against MCF-7 cell line for breast cancer activity . This suggests that these compounds could potentially be used in the treatment of breast cancer .
Application in Material Chemistry
Summary of the Application
Pyrrolo[2,3-d]pyrimidine compounds, including “2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide”, have played a significant role in material chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable fluorescence .
Results or Outcomes Obtained
The synthesis method resulted in the efficient production of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, which is a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have shown valuable fluorescence, making them significant in material chemistry .
properties
IUPAC Name |
2-cyclopentyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(11-12-3-1-2-4-12)17-7-9-18-8-5-13-6-10-21-15(13)16(18)20/h5-6,8,10,12H,1-4,7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGSWPYZBMMYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide |
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